REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]([N+:11]([O-])=O)=[N:3]1.[H][H]>C(OCC)(=O)C.C(O)C.[Pd]>[NH2:11][C:4]1[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[N:2]([CH3:1])[N:3]=1
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
shaken for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of celite which
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C(=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.9 mmol | |
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |